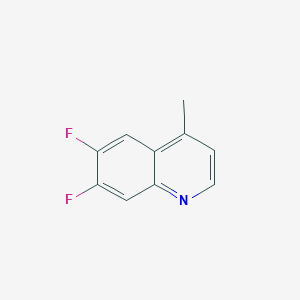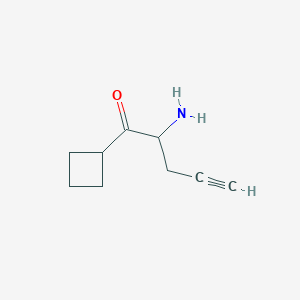
2-Amino-1-cyclobutylpent-4-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-cyclobutylpent-4-yn-1-one is a chemical compound with the molecular formula C9H13NO It is characterized by a cyclobutyl ring attached to a pent-4-yn-1-one backbone, with an amino group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cyclobutylpent-4-yn-1-one typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pent-4-yn-1-one Backbone:
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Amino-1-cyclobutylpent-4-yn-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used in substitution reactions.
Major Products
The major products formed from these reactions include oxides, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
2-Amino-1-cyclobutylpent-4-yn-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-1-cyclobutylpent-4-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Amino-1-cyclobutylpent-4-en-1-one: Similar structure but with a double bond in the pentyl chain.
2-Amino-1-cyclobutylpent-4-yn-2-ol: Similar structure but with a hydroxyl group at the second position.
Uniqueness
2-Amino-1-cyclobutylpent-4-yn-1-one is unique due to its specific combination of a cyclobutyl ring and a pent-4-yn-1-one backbone with an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
2-amino-1-cyclobutylpent-4-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-4-8(10)9(11)7-5-3-6-7/h1,7-8H,3-6,10H2 |
InChIキー |
MNUJZXKPMVDOIT-UHFFFAOYSA-N |
正規SMILES |
C#CCC(C(=O)C1CCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


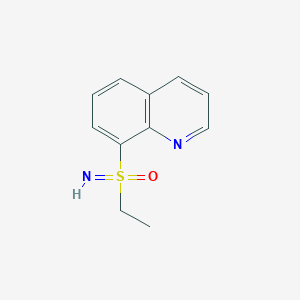
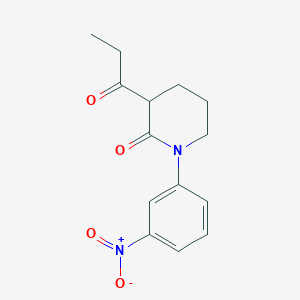
![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)

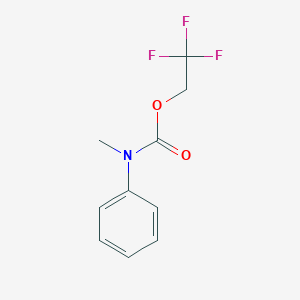

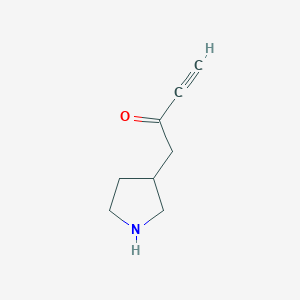


![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)
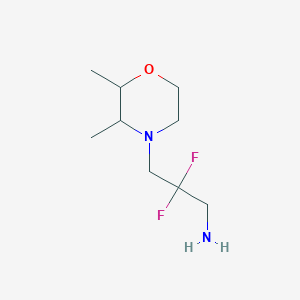

![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)
